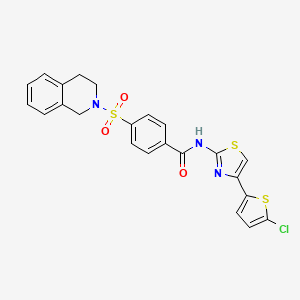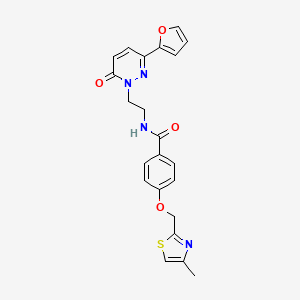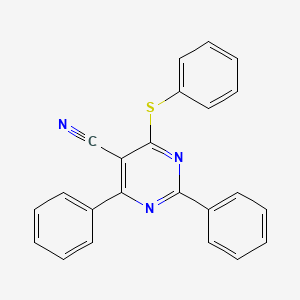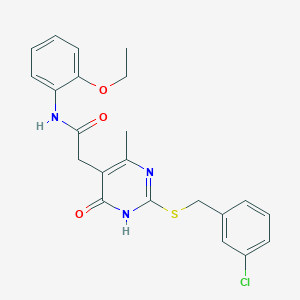
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a methoxyphenyl group, which can contribute to the compound’s overall polarity and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a method similar to those described in the literature . The methoxyphenyl and phenylthio groups would likely be added in subsequent steps, although the exact order and conditions would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, as well as the methoxyphenyl and phenylthio groups. These groups would likely contribute to the compound’s overall polarity and could potentially influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the piperazine ring and the methoxyphenyl and phenylthio groups. These groups could potentially participate in a variety of reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring, methoxyphenyl group, and phenylthio group could contribute to its polarity, solubility, and reactivity .Mécanisme D'action
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of these receptors in the brain. Dopamine D3 receptors are primarily located in the mesocorticolimbic pathway, which is involved in the regulation of reward and motivation. By blocking these receptors, this compound reduces the release of dopamine in this pathway, which in turn reduces drug-seeking behavior and improves cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of dopamine in the mesocorticolimbic pathway, which is involved in the regulation of reward and motivation. This reduction in dopamine release has been associated with a reduction in drug-seeking behavior and an improvement in cognitive function. Additionally, this compound has been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target these receptors without affecting other dopamine receptors in the brain. Additionally, this compound has been shown to have a long half-life, which makes it suitable for use in chronic studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide. One area of interest is the potential use of this compound in the treatment of drug addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its efficacy in humans. Additionally, this compound may have potential therapeutic applications in other neurological disorders such as depression and anxiety. Further research is needed to determine the safety and efficacy of this compound in these conditions. Finally, the development of more efficient synthesis methods for this compound may help to improve its availability and reduce the cost of research.
Méthodes De Synthèse
The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide involves the reaction of 4-methoxyphenylpiperazine with 3-(phenylthio)propanoyl chloride in the presence of triethylamine. The resulting product is then treated with N-(2-aminoethyl)-1,3-propanediamine to obtain this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. Studies have shown that this compound has a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation pathways in the brain. By blocking these receptors, this compound has been shown to reduce drug-seeking behavior and improve cognitive function in animal models of addiction and schizophrenia.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-27-20-9-7-19(8-10-20)25-16-14-24(15-17-25)13-12-23-22(26)11-18-28-21-5-3-2-4-6-21/h2-10H,11-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECLUWZXXZQPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2902589.png)
![Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2902590.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2902592.png)




![Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902600.png)


![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)
